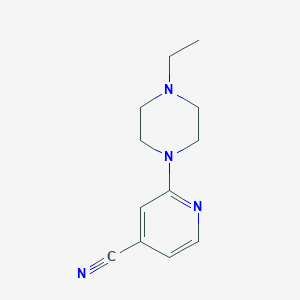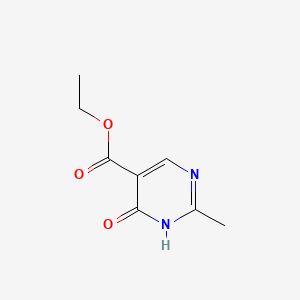
4-羟基-2-甲基嘧啶-5-羧酸乙酯
描述
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The ethyl ester group at position 5 and the hydroxyl and methyl substituents at positions 4 and 2, respectively, modify the pyrimidine core, potentially altering its chemical behavior and biological activity .
Synthesis Analysis
The synthesis of ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate derivatives has been achieved with high efficiency. Starting from diethyl 2-(ethoxymethylene)malonate, the target molecules were synthesized with an impressive yield of 80% and 92%, respectively. This one-step synthesis method is noted for its simplicity and higher yield compared to previously reported methods . Other research has explored the synthesis of related pyrimidine derivatives, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, which was synthesized from ethyl 2-chloroacetoacetate and cyanoacetamide in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives has been studied using various analytical techniques. For instance, a new mecarbinate derivative, which is structurally related to ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, was synthesized and its molecular crystal structure was optimized using Density Functional Theory (DFT) calculations. The experimental and theoretical studies provided insights into the structure of the compound .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which allow for the introduction of different substituents and the formation of diverse compounds. For example, the reaction of 5-methoxyisoxazoles with pyridinium ylides in the presence of a FeCl2/Et3N binary catalytic system led to the formation of pyrrolylpyridinium salts, which could then be transformed into methyl 4-aminopyrrole-2-carboxylates through hydrazinolysis . Similarly, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles resulted in the formation of various substituted 5-pyrimidinecarboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate derivatives are influenced by their functional groups. The presence of the hydroxyl group can contribute to hydrogen bonding, potentially affecting solubility and reactivity. The ethyl ester group may make the compound more lipophilic, which can influence its biological activity. The methyl group at position 2 can provide steric hindrance, affecting the compound's reactivity and interaction with biological targets. The antioxidant activity of related pyrimidine derivatives has been evaluated, with some compounds showing promising results in assays such as the DPPH assay and hydroxy radical induced DNA strand scission assay .
科学研究应用
合成和化学性质
4-羟基-2-甲基嘧啶-5-羧酸乙酯已通过一步法合成,起始原料为乙二醇 2-(乙氧基亚甲基)丙二酸二乙酯,与以前的方法相比,产率更高。这种合成方法因其简单高效而具有重要意义,产率为 92% (屠海洋,2009)。
药理学应用
抗菌活性: 使用 4-羟基-2-甲基嘧啶-5-羧酸乙酯合成的某些嘧啶糖苷表现出有希望的抗菌特性。这些化合物,特别是它们的葡萄糖苷衍生物,对各种微生物有效,显示出它们作为抗菌剂的潜力 (H. El‐Sayed 等人,2008)。
免疫调节和细胞抑制特性: 从 4-羟基-2-甲基嘧啶-5-羧酸乙酯的乙酯还原而来的 4-芳胺-6-甲基-2-苯基-5-羟甲基嘧啶表现出显着的免疫调节和细胞抑制活性。这些特性表明它们在开发治疗免疫相关疾病和癌症方面的潜力 (J. Cieplik 等人,1993)。
细胞毒活性: 源自 4-羟基-2-甲基嘧啶-5-羧酸乙酯的新型 5-甲基-4-硫代嘧啶衍生物对不同的癌细胞系表现出可变的细胞毒活性。这些化合物的结构变异,特别是在嘧啶环的 5 位,影响它们在癌症治疗中的有效性 (Marcin Stolarczyk 等人,2018)。
化学转化和合成
复杂金属氢化物还原: 4-羟基-2-甲基嘧啶-5-羧酸乙酯与复杂金属氢化物反应后,被还原形成 1,6-二氢嘧啶。此过程对于合成各种衍生物至关重要,这些衍生物可能在药物化学中具有广泛的应用 (R. Shadbolt & T. Ulbricht,1968)。
米尼斯奇反应: 一种涉及米尼斯奇均裂烷氧羰基化的方法已用于合成 5-卤代嘧啶-4-羧酸酯,使用源自 4-羟基-2-甲基嘧啶-5-羧酸乙酯的 5-溴嘧啶-4-羧酸乙酯。此合成路线对于生产 CK2 抑制剂和其他药理活性分子至关重要 (C. Regan 等人,2012)。
新型抗氧化剂的合成: 从 4-羟基-2-甲基嘧啶-5-羧酸乙酯合成的 2-(1-氨基环丁基)-5-(苯甲酰氧基)-6-羟基嘧啶-4-羧酸乙酯衍生物已表现出有希望的抗氧化活性。这些化合物由于具有减轻氧化应激的能力而具有作为治疗剂的潜力 (D. Asha 等人,2009)。
安全和危害
The safety data sheet for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5(2)10-7(6)11/h4H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZQDIINDVWLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967658 | |
| Record name | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67383-32-8, 53135-24-3 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67383-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 53135-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53135-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


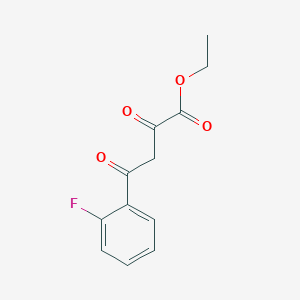
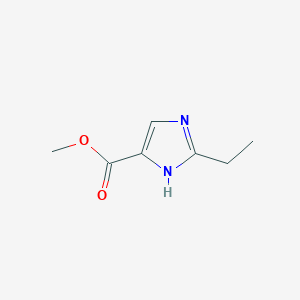


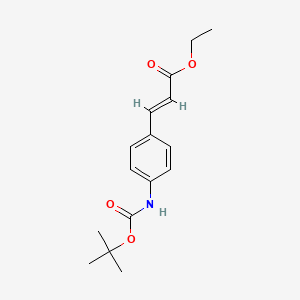
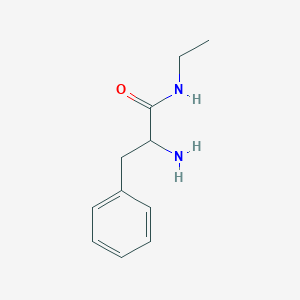
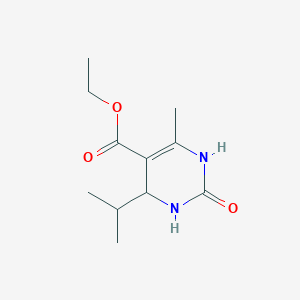

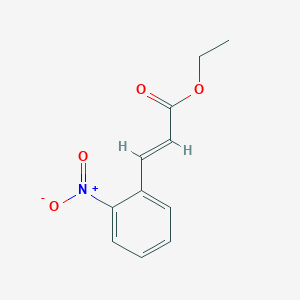
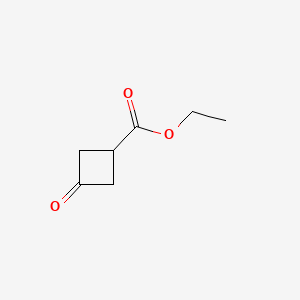
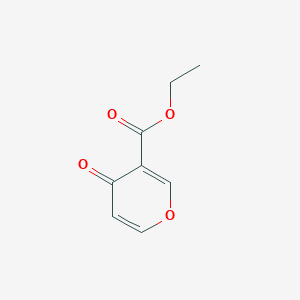
![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021311.png)
